rac-N-DesmethylBedaquiline

Description

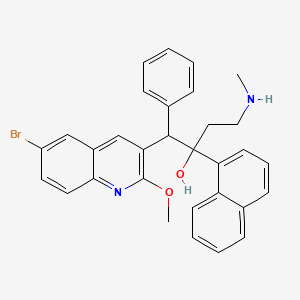

rac-N-DesmethylBedaquiline is a racemic mixture of the N-desmethyl metabolite of bedaquiline, a diarylquinoline-class antitubercular agent. Its molecular formula is C₃₁H₂₉BrN₂O₂ (average mass: 541.489 Da; monoisotopic mass: 540.141240 Da) . The compound features two stereocenters, with the IUPAC name (1R,2S)-1-(6-bromo-2-methoxy-3-quinolinyl)-4-(methylamino)-2-(1-naphthalenyl)-1-phenyl-2-butanol. It is associated with CAS number 861709-47-9 and serves as a critical intermediate or metabolite in bedaquiline’s pharmacokinetic and pharmacodynamic profile .

Properties

IUPAC Name |

1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBOQBZOZDRXCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-DesmethylBedaquiline involves the demethylation of bedaquiline. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in laboratory settings for research purposes. The process involves precise control of reaction conditions to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

rac-N-DesmethylBedaquiline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

rac-N-DesmethylBedaquiline is primarily used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of bedaquiline. Its applications include:

Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of bedaquiline derivatives.

Biology: Employed in biological studies to understand the metabolic pathways and interactions of bedaquiline in living organisms.

Medicine: Investigated for its potential therapeutic effects and as a tool to study drug resistance mechanisms in tuberculosis treatment.

Industry: Utilized in the development and validation of analytical methods for quality control and regulatory purposes

Mechanism of Action

rac-N-DesmethylBedaquiline exerts its effects by inhibiting the mycobacterial ATP synthase enzyme, similar to bedaquiline. This inhibition disrupts the production of ATP, which is essential for the energy metabolism of Mycobacterium tuberculosis. The compound binds to the c subunit of the ATP synthase enzyme, preventing its rotation and thereby inhibiting ATP synthesis .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

Methylation Status: this compound lacks one methyl group compared to bedaquiline, altering its metabolic stability. N-Didesmethyl Bedaquiline shows further reduction in molecular weight (527.46 Da), which may compromise target binding due to decreased hydrophobic interactions .

Deuterated Derivatives :

- N-Desmethyl Bedaquiline-d6 incorporates six deuterium atoms, increasing molecular weight to 547.52 Da. Deuterium slows metabolic degradation, making it valuable for tracing bedaquiline’s metabolic pathways in preclinical studies .

Oxidation Products :

Pharmacokinetic and Toxicity Profiles

- This compound : As a primary metabolite, it contributes to bedaquiline’s prolonged activity but may accumulate in hepatic tissues, raising concerns about hepatotoxicity .

- Des-O-Methyl Bedaquiline : The absence of the methoxy group likely diminishes target affinity, as this group is critical for binding to mycobacterial ATP synthase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.